7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of an iodine atom at the 7th position and a triazolo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triazolo pyridinium tetrafluoroborates with rhodium or palladium complexes under mild basic conditions (e.g., triethylamine in tetrahydrofuran at room temperature) to afford the desired product . Another approach includes the nucleophilic displacement of chloromethyl derivatives with methyl amine followed by reaction with acid analogues in the presence of specific reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and solvent systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in cancer.
Material Science: The compound has been used in the synthesis of deep-blue-emitting luminophores for optoelectronic applications.
Biological Studies: It has shown promise in biological assays for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met kinase, inhibiting its activity and thereby impeding cancer cell proliferation . The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibition properties and have been studied for their anticancer activities.
[1,2,4]Triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial properties.
Uniqueness
7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. Its ability to form stable metal complexes also distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H4IN3O |
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Molecular Weight |
261.02 g/mol |
IUPAC Name |
7-iodo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C6H4IN3O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,(H,9,11) |
InChI Key |
ZJUBAQZRGZSXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1I |
Origin of Product |
United States |
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